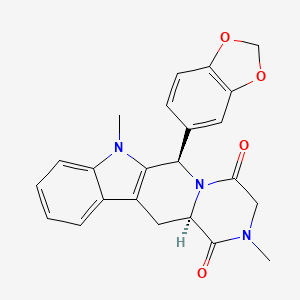
Tadalafil Impurity 19
Descripción general
Descripción
Tadalafil Impurity 19, also known as Tadalafil Spiro-urethane Impurity (EP Impurity F), is a compound with the molecular formula C22H19N3O6 . It is related to Tadalafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5), which is used for the treatment of erectile dysfunction .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydride in tetrahydrofuran (THF) at room temperature. After stirring for 35 minutes, iodomethane is added, and the reaction mixture is stirred for 3 hours . Two synthetic schemes were evaluated to study the impurity profile of tadalafil .Aplicaciones Científicas De Investigación
Analytical Method Development :
- A study by Schreiber et al. (2017) developed an ultra-high-performance liquid chromatography method for determining tadalafil and its impurities in pharmaceutical samples, highlighting the importance of accurately identifying impurities like Tadalafil Impurity 19 for quality control in pharmaceuticals (Schreiber, Halko, & Hutta, 2017).
- Satheesh et al. (2013) developed a stability-indicating UPLC method for the simultaneous determination of tadalafil and its impurities in tablets, demonstrating the application of advanced chromatographic techniques in pharmaceutical analysis (Satheesh, Sree Ganesh, & Saravanan, 2013).
Quality Control in Pharmaceutical Production :
- Anerao et al. (2019) focused on the quantification of genotoxic impurities, including those related to tadalafil, using gas chromatography, emphasizing the significance of detecting and quantifying impurities for ensuring drug safety (Anerao, Patil, Solse, & Patil, 2019).
Pharmacokinetic Studies :
- Research by Nikolaou et al. (2011) developed a GC/MS method for determining tadalafil in whole blood, which can be crucial for pharmacokinetic studies and therapeutic drug monitoring, where understanding the behavior of drug impurities like this compound can be relevant (Nikolaou, Papoutsis, Athanaselis, Alevisopoulos, Khraiwesh, Pistos, & Spiliopoulou, 2011).
Drug Interaction and Mechanism Studies :
- Beasley et al. (2005) evaluated the effects of tadalafil on the QT interval, demonstrating how the understanding of drug impurities can be essential in studying drug interactions and mechanisms (Beasley, Mitchell, Dmitrienko, Emmick, Shen, Costigan, Bedding, Turik, Bakhtyari, Warner, Ruskin, Cantilena, & Kloner, 2005).
Formulation and Delivery System Development :
- Kim, Kim, and Baek (2018) compared the pharmacokinetic properties of tadalafil after oral and intranasal administration in beagle dogs, highlighting the potential for developing new delivery systems for drugs including those with impurities like this compound (Kim, Kim, & Baek, 2018).
Therapeutic Applications Beyond Erectile Dysfunction :
- Galiè et al. (2009) researched the use of tadalafil for treating pulmonary arterial hypertension, demonstrating the potential for repurposing drugs or their impurities for different therapeutic applications (Galiè, Brundage, Ghofrani, Oudiz, Simonneau, Safdar, Shapiro, White, Chan, Beardsworth, Frumkin, & Barst, 2009).
Mecanismo De Acción
Target of Action
Tadalafil, the parent compound of Tadalafil Impurity 19, is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) . The primary targets of Tadalafil are PDE-5 receptors, which are predominantly found in the vascular smooth muscle of the corpus cavernosum and the pulmonary vasculature .
Mode of Action
Tadalafil’s interaction with its targets leads to the inhibition of PDE-5, an enzyme that breaks down cGMP . This inhibition results in increased levels of cGMP, leading to smooth muscle relaxation . In the context of erectile dysfunction, this relaxation allows the corpus cavernosum to fill with blood, producing an erection .
Biochemical Pathways
The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)-cGMP pathway . Upon sexual stimulation, NO is released, which increases the level of cGMP. The cGMP then induces smooth muscle relaxation, allowing for vasodilation and increased blood flow . By inhibiting PDE-5, Tadalafil prolongs the effects of cGMP, thereby enhancing and extending the vasodilatory effects .
Pharmacokinetics
Tadalafil exhibits linear pharmacokinetics over a range of doses, and steady-state plasma concentrations are achieved within 5 days of once-daily dosing . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The mean half-life of elimination of Tadalafil is 15-17.5 hours in healthy adults .
Result of Action
The molecular and cellular effects of Tadalafil’s action primarily involve the relaxation of vascular smooth muscle. In the context of erectile dysfunction, this results in enhanced erectile function . In the treatment of pulmonary arterial hypertension, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation, which reduces blood pressure in the pulmonary arteries .
Action Environment
The action, efficacy, and stability of Tadalafil can be influenced by various environmental factors. For instance, Tadalafil’s activity is unaffected by meals , making it more flexible for administration compared to some other PDE-5 inhibitors. As tadalafil is predominantly metabolized by cyp3a2 , drugs that inhibit or induce CYP3A2 could potentially affect the pharmacokinetics of Tadalafil.
Propiedades
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6,17-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKZCLEGWYPLH-DYESRHJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105172 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477970-21-1 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477970-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



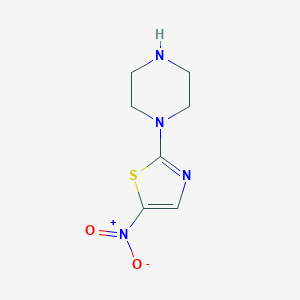
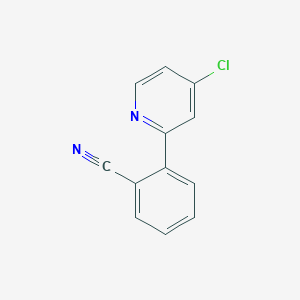
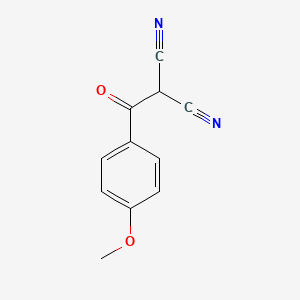



![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)
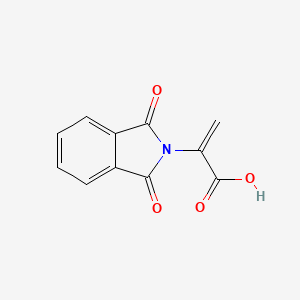

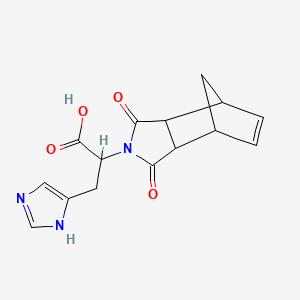

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)

